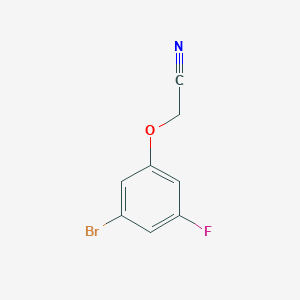![molecular formula C12H14Cl2O3 B7941363 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941363.png)
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane is an organic compound that features a dioxane ring attached to a dichlorophenoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential as a bioactive agent.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy structure.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms on the phenoxy group.
Dichlorprop: A herbicide with a similar structure but different substituents on the phenoxy group.
Uniqueness
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane is unique due to its dioxane ring, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
IUPAC Name |
2-[2-(3,4-dichlorophenoxy)ethyl]-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c13-10-3-2-9(8-11(10)14)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXBBWDNIAHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile](/img/structure/B7941282.png)
![3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7941294.png)
![2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941300.png)
![2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941303.png)
![2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941316.png)

![2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941335.png)
![2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941340.png)
![2-[2-(2-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941345.png)

![2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941358.png)
![2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941371.png)
![2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941376.png)

